2-(2-(2-甲氧基乙氧基)乙氧基)乙硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

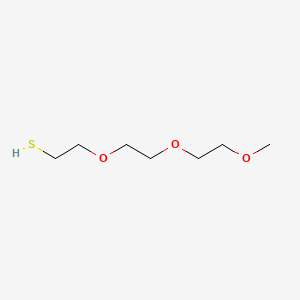

“2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” is a chemical compound with the molecular formula C7H16O3S . It is structurally an alcohol and an ether .

Molecular Structure Analysis

The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” consists of a sulfur atom attached to an ethyl group, which is further attached to a series of ether groups, ending in a methoxy group . The exact mass of the molecule is 180.082016 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” include a boiling point of 234.3±25.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, and an enthalpy of vaporization of 45.2±3.0 kJ/mol . The compound has a density of 1.0±0.1 g/cm3 and a refractive index of 1.450 . It has a flash point of 95.5±23.2 °C .

科学研究应用

- Application : Used in drug delivery (e.g., PEGylated interferons), diagnostics, and biopharmaceuticals .

Protein PEGylation

Hydrogel Design

Thiol-ene Click Chemistry

作用机制

Target of Action

The primary targets of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as m-PEG3-thiol, are proteins and other biomolecules with sulfhydryl (—SH) groups . The compound is used for modifying the surface of nanoparticles, especially for applications in the field of biomedicines .

Mode of Action

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol interacts with its targets through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This interaction enhances the stability and functionality of the target molecules .

Biochemical Pathways

The PEGylation process affects various biochemical pathways. For instance, it has been shown to influence the NF-κB signaling pathway . In one study, upregulated miR-129-5p or downregulated PEG3 led to a reduction of the histological changes of liver cirrhosis and lowered the apoptosis rate, via downstream effects on the NF-κB signaling pathway .

Pharmacokinetics

The ADME properties of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol are crucial for its bioavailability. The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it can increase the solubility of proteins and other biomolecules .

Result of Action

The molecular and cellular effects of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol’s action are significant. The compound can improve the endocytosis of PEGylated nanoparticles, enhancing their internalization into cells . It can also reduce myocardial injury, infarction size, alleviate myocardium remodeling and cardiac fibrosis, along with repressing cardiomyocyte apoptosis .

Action Environment

The action, efficacy, and stability of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol can be influenced by environmental factors. For instance, the pH value can affect the efficiency of PEGylation . PEGylation of gold nanorods at pH 2.3 and 9.9 resulted in better modification efficiency than under other pH conditions .

属性

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFFSDWRRLCKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)

![4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2561917.png)

![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)